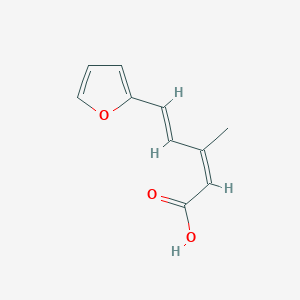

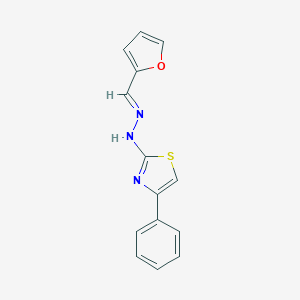

![molecular formula C15H13ClN2OS B420839 2-{[2-(4-氯苯氧基)乙基]硫基}-1H-苯并咪唑 CAS No. 312749-73-8](/img/structure/B420839.png)

2-{[2-(4-氯苯氧基)乙基]硫基}-1H-苯并咪唑

描述

The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is a potent and selective GPR142 antagonist . GPR142 is highly expressed in the pancreas and immune system and shares 33% homology with GPR139 .

Molecular Structure Analysis

The molecular formula of “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is C15H13ClN2OS . The exact mass is 304.0437119 g/mol and the monoisotopic mass is also 304.0437119 g/mol .Physical And Chemical Properties Analysis

The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” has a molecular weight of 304.8 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds and a topological polar surface area of 63.2 Ų .科学研究应用

雄激素受体抑制

CLP-3094 被确定为雄激素受体 (AR) 的有效 BF3 (结合功能 3) 导向抑制剂。 它以 4 μM 的 IC50 抑制 AR 转录活性,这表明其在与雄激素受体相关疾病 (如前列腺癌) 相关的医学研究中的潜在用途 .

GPR142 拮抗作用

该化合物还作为选择性和有效的 GPR142 拮抗剂发挥作用。GPR142 是一种 G 蛋白偶联受体,与胰岛素分泌的调节有关。 CLP-3094 对 GPR142 的拮抗作用表明其在以代谢疾病 (包括糖尿病) 为中心的医学研究中的应用 .

细胞内钙调节

除了其作为 AR 抑制剂的作用外,CLP-3094 还被证明可以抑制表达 GPR142 的细胞中 L-色氨酸诱导的细胞内钙浓度升高。 此特性可能在与细胞信号传导和神经传递相关的研究中具有重要意义 .

肌醇磷酸积累

CLP-3094 还抑制表达 GPR142 的细胞中肌醇磷酸的积累,这是其在医学研究中的潜在应用的另一个方面,尤其是在信号转导途径方面 .

慢性炎症性疾病

研究表明,靶向 GPR142 (CLP-3094 是一种拮抗剂) 可能有助于治疗慢性炎症性疾病。 这为 CLP-3094 在旨在开发治疗此类疾病的医学研究中的应用开辟了另一条途径 .

药代动力学分析

涉及 CLP-3094 的研究包括药代动力学分析,以使用液相色谱-串联质谱法测定其在血浆中的浓度。 这种类型的研究对于了解化合物的吸收、分布、代谢和排泄 (ADME) 特征至关重要 .

作用机制

Target of Action

The primary targets of CLP-3094 are the Androgen Receptor (AR) and GPR142 . The AR plays a pivotal role in the development of the prostate gland and is associated with the occurrence and progression of prostate cancer . GPR142 is a G-protein-coupled receptor that is highly expressed in pancreatic β-cells and immune cells .

Mode of Action

CLP-3094 acts as a potent BF3 (binding function 3)-directed inhibitor of the AR . It inhibits AR transcriptional activity, thereby disrupting the AR’s critical interactions with co-activator proteins . CLP-3094 is also a selective, potent antagonist of GPR142 .

Biochemical Pathways

CLP-3094 inhibits both an increase of intracellular Ca²⁺ concentration induced by L-tryptophan using CHO-K1 cells expressing GPR142 in the aequorin assay, and an accumulation of inositol phosphates using HEK293 cells expressing GPR142 in the SPA assay .

Result of Action

CLP-3094 inhibits the insulin secretion from islets induced by both L-tryptophan and GPR142 agonists . In animal models, it has been observed to consistently display significantly lower severity of arthritis scores than vehicle-treated mice .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of CLP-3094 is not well-documented in the available literature

属性

IUPAC Name |

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEWVENYWPSSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?

A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].

Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?

A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4,6-dibromo-2-methyl-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420756.png)

![Propanamide, N-[4-[3-(4-dimethylaminophenyl)propenoyl]phenyl]-](/img/structure/B420761.png)

![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)

![3,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B420772.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)

![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)